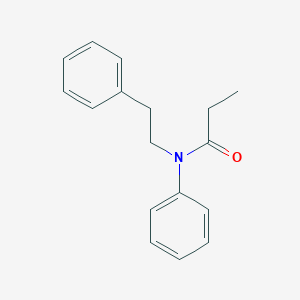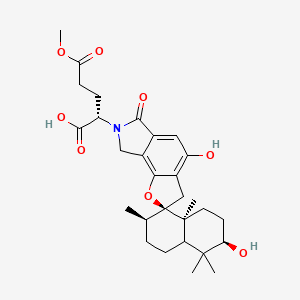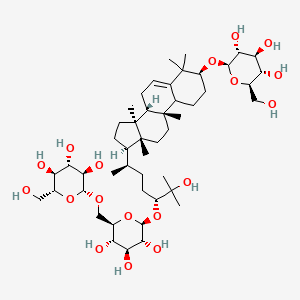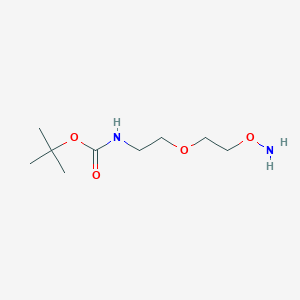
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C11H24N2O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(aminooxy)ethoxy)ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate involves its ability to form stable covalent bonds with target molecules. The aminooxy group can react with carbonyl compounds to form oximes, which are stable and can be further modified. This reactivity makes the compound useful in various chemical and biological applications, where it can act as a linker or modifying agent.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar in structure but with an additional ethoxy group.
tert-Butyl (2-(aminooxy)ethyl)carbamate: Lacks the additional ethoxy group, making it less flexible in certain reactions.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Contains more ethoxy groups, providing different reactivity and solubility properties.
Uniqueness
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is unique due to its specific balance of stability and reactivity. The presence of the aminooxy group allows for versatile chemical modifications, while the tert-butyl group provides steric protection and stability. This combination makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H20N2O4 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-aminooxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-4-5-13-6-7-14-10/h4-7,10H2,1-3H3,(H,11,12) |
Clave InChI |
OJLBSVSNWILDCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


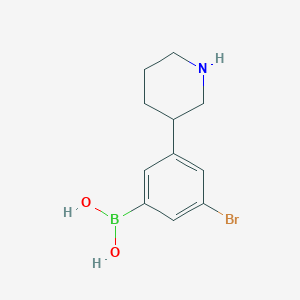
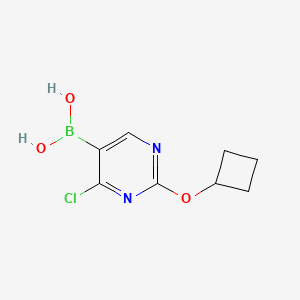

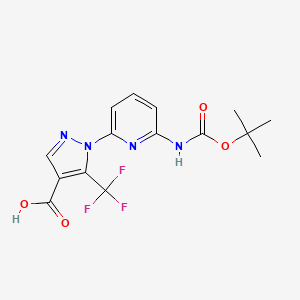

![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)

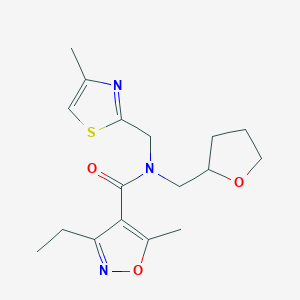
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)

![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)
